2,1-Benzisothiazole-6-carbonitrile

Vue d'ensemble

Description

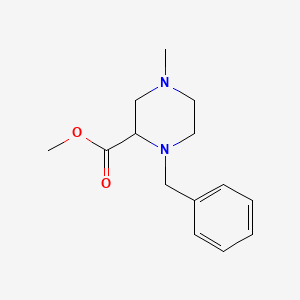

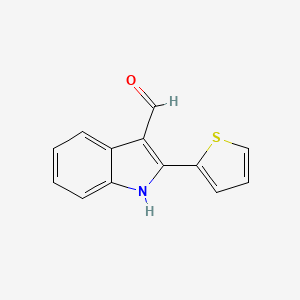

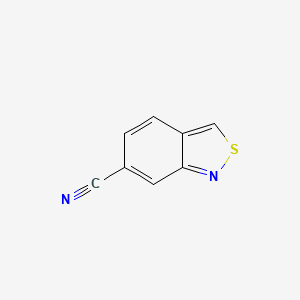

2,1-Benzisothiazole-6-carbonitrile , also known as BITN, is a nitrogen-sulfur heterocyclic aromatic organic compound with the molecular formula C8H4N2S . It belongs to the class of thiazoles and possesses a bicyclic structure 1. The compound has been studied for its bioactive properties and potential therapeutic applications in various diseases1.

Synthesis Analysis

BITN was first synthesized in 1954 by Chugaev and Kovalev. It appears as a yellow crystalline solid and serves as a building block in the synthesis of other heterocyclic compounds. Its bioactive properties make it an interesting candidate for further investigation1.

BITN can be synthesized through various methods, including:

- Cyclization of thioamides with cyanogen bromide

- Reaction of 2-aminobenzonitrile with sulfur and triethylamine

Molecular Structure Analysis

The molecular structure of 2,1-Benzisothiazole-6-carbonitrile is represented by the following SMILES notation:

C1=CC2=C(C=C1C#N)SC=N2

Chemical Reactions Analysis

BITN exhibits a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties . It has been explored as a potential therapeutic agent in various diseases1.

Physical And Chemical Properties Analysis

- Melting Point : 182-184°C

- Boiling Point : 410°C

- Solubility : Insoluble in water, slightly soluble in ethanol and acetone, soluble in organic solvents like benzene and toluene

- Thermal Stability : High

- Reactivity : Resistant to acidic and basic environments

Applications De Recherche Scientifique

Green Chemistry and Synthesis Methods

Iron-catalyzed Microwave-promoted Synthesis : A novel, environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation has been reported. This method highlights the use of an inexpensive catalyst, short reaction times, and a broad tolerance to functional groups, emphasizing the green chemistry approach to synthesizing benzothiazole derivatives (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Novel Pyrazole Derivatives : Research into synthesizing a series of substituted benzothiazole compounds revealed their potential for antimicrobial activity. These compounds were evaluated against various bacterial strains, indicating that certain derivatives effectively inhibit the growth of Klebsiella pneumonia and Pseudomonas aeruginosa, showcasing their potential in antimicrobial therapy (Mahdi, 2015).

Antifungal and Antiviral Agents

Benzoxazole-4-carbonitrile Derivatives : Synthesis of 1,3-benzoxazole-4-carbonitrile and its derivatives demonstrated moderate antifungal activity against Candida species. This research identified 1,3-benzoxazole-4-carbonitrile as a promising scaffold for developing new antifungal agents (Kuroyanagi et al., 2010).

Anticancer Applications

Cell Cycle Disruption and Apoptotic Activity : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed significant antiproliferative activities and the ability to induce apoptosis in cancer cells. This suggests the potential use of these compounds in cancer therapy, highlighting the importance of structural scaffolds in medicinal chemistry (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Material Science Applications

Two-photon Absorption Benzoxazole-based Pyridinium Salts : New benzoxazole-based compounds have been developed for two-photon absorption properties, showing excellent potential for bio-imaging applications. These compounds exhibit good penetrability in living cells, suggesting their use in advanced imaging techniques (Liu et al., 2017).

Inhibition of Carbonic Anhydrase Isoform IX

Benzisothiazole Derivatives as CAIX Inhibitors : Novel 1,2-benzisothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoform IX, a target for cancer therapy. These derivatives exhibit the ability to block cell growth under hypoxic conditions, which is a characteristic environment of tumor cells, showing specificity against cancer cells with CAIX up-regulation (Coviello et al., 2016).

Safety And Hazards

Orientations Futures

Further research on BITN should explore its:

- Biological activities : Investigate specific targets and pathways.

- Synthetic versatility : Develop efficient synthetic routes.

- Drug development potential : Evaluate its efficacy in treating specific diseases.

Propriétés

IUPAC Name |

2,1-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQTVTZDHRVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1-Benzisothiazole-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)